molecular formula C7H7N3O2S B7724914 N'-(2-nitrophenyl)carbamimidothioic acid

N'-(2-nitrophenyl)carbamimidothioic acid

Cat. No.: B7724914
M. Wt: 197.22 g/mol
InChI Key: FLGZBEKWHFRZNP-UHFFFAOYSA-N
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Description

N’-(2-nitrophenyl)carbamimidothioic acid is a chemical compound that belongs to the class of carbamimidothioic acids It is characterized by the presence of a nitrophenyl group attached to the carbamimidothioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-nitrophenyl)carbamimidothioic acid typically involves the reaction of 2-nitroaniline with thiourea under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of N’-(2-nitrophenyl)carbamimidothioic acid may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N’-(2-nitrophenyl)carbamimidothioic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

Scientific Research Applications

N’-(2-nitrophenyl)carbamimidothioic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(2-nitrophenyl)carbamimidothioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity .

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-chlorophenyl)carbamimidothioic acid
  • N’-(2-methylphenyl)carbamimidothioic acid
  • N’-(2-fluorophenyl)carbamimidothioic acid

Uniqueness

N’-(2-nitrophenyl)carbamimidothioic acid is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. The nitrophenyl group can undergo specific reactions, such as oxidation and reduction, that are not possible with other similar compounds. Additionally, the nitrophenyl group can enhance the compound’s ability to interact with molecular targets, leading to unique biological effects .

Properties

IUPAC Name

N'-(2-nitrophenyl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c8-7(13)9-5-3-1-2-4-6(5)10(11)12/h1-4H,(H3,8,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGZBEKWHFRZNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C(N)S)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N=C(N)S)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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